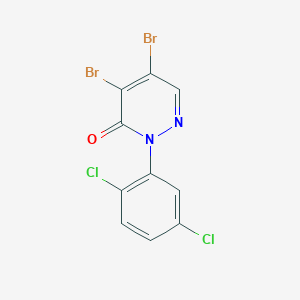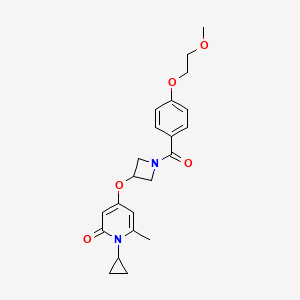
4,5-二溴-2-(2,5-二氯苯基)哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are used as intermediates in the manufacture of pharmaceuticals and are widely used in chemical research and in fine chemicals .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5. The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one” would contain a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, with bromine atoms attached at the 4 and 5 positions, and a 2,5-dichlorophenyl group attached at the 2 position .Chemical Reactions Analysis
Pyridazinones are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .作用机制
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
It’s worth noting that similar compounds, such as pyrazolines and their derivatives, have been reported to interact with various targets leading to a wide range of biological effects .
Biochemical Pathways
For instance, pyrazolines and their derivatives have been reported to affect the production of reactive oxygen species (ROS) and lipid peroxidation, leading to changes in cellular components .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
实验室实验的优点和局限性
One of the main advantages of using 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one for laboratory experiments is its low cost and availability. Additionally, 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one is relatively easy to synthesize, which makes it an attractive option for laboratory experiments. However, one of the main limitations of using 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one for laboratory experiments is its potential toxicity. 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one has been shown to be toxic to aquatic organisms, and its potential toxicity to humans is not yet fully understood.
未来方向
There are many potential future directions for research on 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. One of the main areas of research is the development of methods to reduce the toxicity of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. Additionally, research could be conducted to further understand the biochemical and physiological effects of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. Additionally, research could be conducted to further understand the mechanism of action of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one, as well as to identify potential therapeutic applications of the compound. Furthermore, research could be conducted to determine the potential environmental impacts of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. Finally, research could be conducted to investigate the potential synergistic effects of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one in combination with other compounds.
合成方法
4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one can be synthesized through a two-step process. The first step involves the reaction of 4,5-dibromo-2-chlorophenylpyridazine with 2-chloro-5-nitrophenol in the presence of a base. This reaction yields an intermediate product, which can then be reacted with an amine in the presence of a base to produce the desired 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one product.
科学研究应用
- 抗癌特性: 研究人员探索了该化合物作为抗癌剂的潜力,因为它具有溴代哒嗪酮骨架。 它可能抑制肿瘤生长或转移途径 .
- 抗炎活性: 研究表明,4,5-二溴-2-(2,5-二氯苯基)哒嗪-3-酮可以调节炎症反应,使其与药物开发相关 .
- 水净化: 研究人员研究了哒嗪酮衍生物在水净化中的应用。 该化合物中的溴原子可以增强其对污染物的反应活性 .
药物化学与药物研发
材料科学与有机电子学
环境化学与水处理
属性
IUPAC Name |
4,5-dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2Cl2N2O/c11-6-4-15-16(10(17)9(6)12)8-3-5(13)1-2-7(8)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGHNQKBAIQOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)





![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)
![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)


![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)
